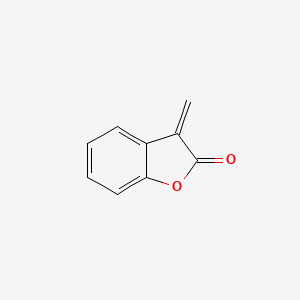

3-Methylidene-1-benzofuran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

51493-55-1 |

|---|---|

Molecular Formula |

C9H6O2 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

3-methylidene-1-benzofuran-2-one |

InChI |

InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2 |

InChI Key |

LKSYKIHTIDDYJY-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylidene 1 Benzofuran 2 One and Its Structural Analogs

Construction of the Benzofuran-2-one Core

The formation of the foundational benzofuran-2-one (also known as coumaranone) framework is the initial critical phase in the synthesis of 3-methylidene-1-benzofuran-2-one (B12793026). Various synthetic routes have been developed to efficiently construct this bicyclic lactone system.

Lactonization Reactions of Ortho-Hydroxyphenylacetic Acid Derivatives

A primary and direct method for synthesizing the benzofuran-2(3H)-one skeleton is the intramolecular dehydration or lactonization of o-hydroxyphenylacetic acid. This reaction involves the formation of an ester bond between the phenolic hydroxyl group and the carboxylic acid moiety. The efficiency of this process is often enhanced by the use of catalysts and specific reaction conditions to facilitate the removal of water.

| Catalyst | Solvent (Water Entrainer) | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Silica gel sulfonic acid | Toluene | Reflux, water removal via Dean-Stark trap | 97.8% | google.com |

| Ferric Sulfate | Water carrying agent | Lactonization of crude precursor | High | google.com |

Intramolecular Cyclization Approaches for Furan (B31954) Ring Formation

Intramolecular cyclization reactions provide a versatile alternative for constructing the benzofuranone core, often allowing for the introduction of various substituents. These methods typically involve the formation of a key C-O or C-C bond to close the furan ring.

Palladium-catalyzed intramolecular oxidative cyclization is a notable strategy. For example, ortho-cinnamyl phenols can undergo a regioselective 5-exo-trig cyclization using a palladium catalyst like [PdCl2(CH3CN)2] with benzoquinone as an oxidant to yield functionalized benzofuran (B130515) derivatives. organic-chemistry.org Another innovative approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.govdocumentsdelivered.com In this method, treatment of an appropriate acyloxy sulfone precursor with a base such as lithium hexamethyldisilazide (LHMDS) induces cyclization. Subsequent acid-catalyzed dehydration of the intermediate yields the substituted benzofuran. nih.gov This strategy has proven effective for creating functionalized fused furan ring systems and benzofurans from phenolic precursors. nih.govdocumentsdelivered.com

| Precursor Type | Key Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| ortho-Cinnamyl phenols | [PdCl2(CH3CN)2], Benzoquinone | Oxidative Cyclization | organic-chemistry.org |

| Unsaturated acyloxy sulfones | LHMDS, then p-TsOH | Base-induced cyclization followed by dehydration | nih.gov |

One-Pot and Multicomponent Reaction Strategies for Benzofuranone Frameworks

One-pot and multicomponent reactions (MCRs) are highly efficient for building molecular complexity from simple starting materials in a single operation, which is advantageous for synthesizing benzofuranone frameworks. These strategies minimize waste and reduce the need for isolating intermediates.

A facile one-pot synthesis of benzofuran-2(3H)-one derivatives has been achieved through a [4+1] annulation of para-quinone methides with bromonitromethane (B42901) under mild, metal-free conditions. rsc.org This sequence is followed by an oxidation/elimination process to afford the target heterocycles in moderate to good yields. rsc.org Another strategy involves the heteroannulation of benzoquinones. Under acetic acid catalysis, benzoquinone derivatives can react with cyclohexanones in a one-pot manner to produce benzofuran structures. researchgate.netdtu.dk The development of tandem reactions, such as palladium-catalyzed coupling of ortho-bromophenols with enolizable ketones, also provides direct access to the benzofuran core. dtu.dk

Stereoselective Installation of the Exocyclic 3-Methylidene Group

Once the benzofuran-2-one core is established, the next critical step is the introduction of the exocyclic double bond at the C3 position. This is typically achieved by converting the ketone functionality of the precursor, benzofuran-2(3H)-one, into a methylidene group.

Wittig-Type and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and its variants are among the most reliable and widely used methods for converting carbonyl compounds into alkenes. masterorganicchemistry.comlibretexts.orglibretexts.org The classic Wittig reaction utilizes a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to react with the ketone at the C2 position of the benzofuran-2(3H)-one precursor. libretexts.orgwikipedia.org This reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The driving force for this reaction is the formation of the highly stable P=O bond. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react under milder conditions and with a broader range of ketones, including sterically hindered ones. nrochemistry.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org While the standard HWE reaction typically favors the formation of (E)-alkenes, modifications like the Still-Gennari olefination can be used to achieve high (Z)-selectivity, although this is less relevant for the synthesis of a terminal methylene (B1212753) group. nrochemistry.commdpi.com

| Reaction | Key Reagent | Key Features | Byproduct | Reference |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Widely used for aldehydes and ketones. | Triphenylphosphine oxide | libretexts.orgwikipedia.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | More nucleophilic reagent; water-soluble byproduct. | Dialkylphosphate salt | wikipedia.orgnrochemistry.com |

Condensation Reactions Involving Carbonyl Precursors

Condensation reactions provide an alternative pathway to the 3-methylidene group. The benzofuran-2(3H)-one precursor possesses an active methylene group at the C3 position, flanked by the aromatic ring and the carbonyl group. This allows it to participate in condensation reactions with aldehydes.

An aldol-type condensation with formaldehyde (B43269) or a formaldehyde equivalent (such as paraformaldehyde) can be used to install the methylidene group. This reaction is typically base-catalyzed, where the base deprotonates the C3 position to form an enolate, which then acts as a nucleophile, attacking the formaldehyde. The resulting hydroxymethyl intermediate can then be dehydrated, often under acidic or basic conditions, to yield the final this compound product. While this method is conceptually straightforward, controlling potential side reactions such as polymerization of formaldehyde or self-condensation can be challenging. Aldol and Claisen–Schmidt condensations have been reported for benzofuran derivatives, demonstrating the feasibility of this type of transformation within this heterocyclic system. researchgate.net

Palladium-Catalyzed or Transition-Metal Mediated Cross-Coupling for C-C Bond Formation

Transition-metal catalysis, particularly using palladium, has become an indispensable tool for the formation of carbon-carbon bonds in the synthesis of complex heterocyclic systems. These methods offer high efficiency, functional group tolerance, and regioselectivity, making them ideal for constructing the this compound framework.

One prominent strategy involves the carbonylative annulation of o-alkynylphenols. In this approach, a palladium catalyst mediates the cyclization of an o-alkynylphenol substrate in the presence of carbon monoxide. This process efficiently constructs the benzofuran-2-one ring system while simultaneously installing a carbonyl group. Further functionalization at the 3-position can then be achieved to generate the target methylidene group.

Another powerful technique is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. An intramolecular Heck reaction of a suitably substituted precursor can be envisioned to form the exocyclic double bond at the C3 position of the benzofuran-2-one ring.

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is also a valuable tool. This reaction can be employed to introduce an alkynyl substituent at the C3 position of a benzofuranone precursor, which can then be further elaborated to the desired methylidene group. A tandem Sonogashira coupling followed by intramolecular cyclization of 2-halogenated phenols with terminal alkynes has proven to be a convenient one-pot method for accessing benzofuran derivatives. nih.gov

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide using a palladium catalyst, offers another avenue for C-C bond formation. This reaction could be utilized to introduce various substituents at the C3 position, which could then be converted to the methylidene group through subsequent chemical transformations.

The following table summarizes various transition-metal catalyzed cross-coupling reactions that are instrumental in the synthesis of substituted benzofurans, which are precursors or analogs of this compound.

| Cross-Coupling Reaction | Catalyst System | Substrates | Product Type | Ref. |

| Heck Reaction | Pd(OAc)₂ / Ligand | Unsaturated Halide, Alkene | Substituted Alkene | rsc.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne, Aryl/Vinyl Halide | Disubstituted Alkyne | nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Organoboron Compound, Organohalide | Biaryl or Substituted Alkene | |

| Carbonylative Annulation | PdCl₂(PPh₃)₂ / dppp | o-Alkynylphenol, CO | Benzofuran-2-one derivative | rsc.org |

These methodologies provide a robust toolkit for the synthesis of the this compound scaffold and its analogs, allowing for precise control over the molecular architecture.

Radical Annulation Reactions for 3-Substituted Benzofurans

Radical annulation reactions have emerged as a powerful strategy for the construction of heterocyclic rings, offering unique reactivity patterns compared to traditional ionic pathways. These reactions involve the generation of a radical species that undergoes an intramolecular cyclization to form a ring, followed by a termination step.

In the context of benzofuran synthesis, a radical cyclization cascade can be a highly effective method for constructing complex polycyclic benzofuran compounds. scienceopen.com This approach often involves the single-electron transfer (SET) to a suitable precursor to initiate a cascade of radical reactions, leading to the formation of the benzofuran ring system. For instance, the SET from 2-azaallyl anions to 2-iodo aryl allenyl ethers can trigger a radical cyclization followed by an intermolecular radical-radical coupling, providing access to complex benzofurylethylamine derivatives. nih.gov

While not directly yielding this compound, these radical-mediated strategies can be adapted to synthesize precursors for the target compound. For example, a radical cyclization could be designed to form the benzofuran-2-one core with a functional group at the C3 position that can be subsequently converted to the methylidene group.

The key advantages of radical annulation reactions include their tolerance of a wide range of functional groups and the often mild reaction conditions. These features make them an attractive alternative to transition-metal-catalyzed methods, particularly for the synthesis of highly functionalized benzofuran derivatives.

Research in this area continues to explore new radical precursors and reaction conditions to enhance the efficiency and selectivity of these transformations, paving the way for novel synthetic routes to this compound and its analogs.

Strategies for Diversity-Oriented Synthesis of this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful approach in modern drug discovery and chemical biology, aiming to generate collections of structurally diverse small molecules from simple starting materials. These compound libraries are then screened for biological activity, accelerating the discovery of new therapeutic agents. The benzofuran scaffold is a common motif in many biologically active compounds, making it an attractive target for DOS. acs.orgrsc.org

A successful DOS strategy for this compound derivatives would involve a flexible synthetic route that allows for the introduction of various substituents at multiple positions of the benzofuranone core. This can be achieved by employing a common intermediate that can be diversified through a series of parallel reactions.

One such strategy begins with readily available salicylaldehydes, which can be converted to 3-carboxyfunctionalized benzofurans. acs.org Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, can be used to introduce a wide range of aryl or other substituents at the C2 position. The carboxyl group at the C3 position can then be converted to the methylidene group, and further diversification can be achieved by modifying the substituents on the aromatic ring.

Another approach involves a multi-component reaction where three or more starting materials are combined in a single step to generate a complex product. This strategy is highly efficient and can rapidly generate a large number of diverse compounds. For example, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing Sonogashira reaction conditions.

The following table outlines a potential DOS strategy for generating a library of this compound derivatives.

| Step | Reaction Type | Building Blocks | Diversification Point |

| 1 | Formation of Benzofuranone Core | Substituted Salicylaldehydes, Diazoacetates | Aromatic Ring Substituents |

| 2 | C2-Arylation | Aryl Boronic Acids/Halides | C2-Substituent |

| 3 | Formation of Methylidene Group | Wittig Reagents/Other Olefination Reagents | C3-Methylidene Substituents |

| 4 | Amide Coupling | Various Amines | C3-Carboxamide Derivatives |

By systematically varying the building blocks at each stage of the synthesis, a large and diverse library of this compound derivatives can be generated. This library can then be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates. acs.org

Chemical Reactivity and Transformation Pathways of 3 Methylidene 1 Benzofuran 2 One Systems

Reactions at the Exocyclic Carbon-Carbon Double Bond

The exocyclic methylidene group is a hub of reactivity, participating in cycloadditions, addition reactions, hydrogenations, and oxidations. This electron-rich double bond, conjugated with the lactone carbonyl, is highly susceptible to a variety of transformations.

Cycloaddition Reactions (e.g., [4+2] and [3+2] Cycloadditions)

The exocyclic double bond of 3-methylidene-1-benzofuran-2-one (B12793026) and its derivatives serves as an excellent dienophile or dipolarophile for cycloaddition reactions, leading to the formation of complex spirocyclic and fused-ring systems.

[4+2] Cycloadditions: These reactions, also known as Diels-Alder reactions, typically involve the reaction of the methylidene group with a diene. While specific examples directly involving this compound are specialized, the reactivity of similar benzofuranone systems is well-documented. For instance, benzofuran-derived azadienes have been shown to undergo [4+2] cycloaddition reactions to construct spiro[benzofuran-2,3'-benzofuro[3,2-b]pyridine] frameworks under the catalysis of boron trifluoride etherate. These reactions proceed with high yields and diastereoselectivity, highlighting the utility of the benzofuranone scaffold in creating complex polycyclic structures.

[3+2] Cycloadditions: This class of reactions is particularly prominent for this system, providing access to five-membered heterocyclic rings. Azomethine ylides, which are 1,3-dipoles, react readily with the exocyclic double bond to form spiro[pyrrolidine-benzofuranone] derivatives. These reactions are often highly regio- and diastereoselective. For example, azomethine ylides generated in situ from isatins and α-amino acids react with methylidene hydantoin (B18101) derivatives, which are structurally analogous to this compound, to yield dispiro compounds. The reaction conditions can be optimized by varying the solvent and the substituents on the reactants.

A summary of representative [3+2] cycloaddition reactions is presented below:

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Yield | Ref |

| Azomethine ylide (from isatin (B1672199) and sarcosine) | 5-Methylidene-3-aryl-2-thiohydantoin | Refluxing ethanol | Dispiro[indoline-pyrrolidine-thiohydantoin] | Moderate | |

| Azomethine ylide (from N-benzyl-N-(methoxymethyl)silylmethylamine) | Electron-deficient alkenes | Trifluoroacetic acid (TFA) | Substituted pyrrolidines | High | |

| N-2,2,2-trifluoroethylisatin ketimines | Aurones (structurally similar to methylidene benzofuranones) | Chiral dinuclear zinc complex | Chiral spiro[benzofuran-pyrrolidine] derivatives | Excellent |

Nucleophilic and Electrophilic Addition Reactions to the Methylidene Group

The polarized nature of the exocyclic double bond, influenced by the adjacent electron-withdrawing lactone carbonyl, makes it susceptible to both nucleophilic (Michael addition) and electrophilic additions.

Nucleophilic Addition: The carbon atom of the methylidene group beta to the carbonyl is electrophilic and readily undergoes conjugate addition with various nucleophiles. Research on related benzofuran (B130515) systems shows that this reaction is a common pathway for functionalization. For example, a cascade reaction involving Michael addition followed by intramolecular lactonization is a key strategy for synthesizing 3,3-disubstituted benzofuran-2(3H)-ones.

Electrophilic Addition: While less common than nucleophilic addition due to the electron-deficient nature of the alkene, electrophilic additions can occur. For instance, selective bromination of the methyl group at the 3-position (a saturated analogue of the methylidene group) using N-bromosuccinimide (NBS) has been reported, indicating the reactivity of the benzylic position towards electrophilic attack.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a standard method to selectively reduce the exocyclic double bond without affecting the aromatic ring or the lactone carbonyl group. This transformation converts the this compound to the corresponding 3-methyl-1-benzofuran-2-one.

Homogeneous catalysts like tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst) are effective for such selective hydrogenations under mild conditions. Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are also widely used. The reaction typically involves bubbling hydrogen gas through a solution of the substrate in the presence of the catalyst. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.

| Substrate | Catalyst | Conditions | Product | Ref |

| Terminal Olefin | Tris(triphenylphosphine)rhodium chloride | H₂, Benzene (B151609) | Saturated Alkane | |

| 3-Butyn-2-ol | Pd/Al₂O₃ | H₂, Gas phase, 373 K | 3-Buten-2-ol, 2-Butanol | |

| Unsaturated Substrates | Nickel, Palladium, or Platinum | H₂ | Saturated Hydrocarbons |

Oxidation Reactions of the Exocyclic Alkene

The exocyclic double bond can undergo various oxidation reactions to introduce new functional groups. Common transformations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide, yielding a spiro[oxirane-2,3'-benzofuran]-2'-one. This highly reactive intermediate can be used for further synthetic transformations.

Dihydroxylation: Osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can achieve syn-dihydroxylation, producing a diol. This adds two hydroxyl groups across the double bond.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to form a ketone at the 3-position of the benzofuranone ring.

While specific studies on this compound are not broadly cited, these are standard and predictable transformations for exocyclic alkenes conjugated to carbonyl groups.

Reactivity of the Lactone Carbonyl Group (C2)

The lactone carbonyl group at the C2 position is an electrophilic center that primarily undergoes nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Reactions

These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the ring's oxygen atom as a leaving group results in the opening of the lactone ring. This process is essentially the hydrolysis or aminolysis of the cyclic ester.

Mechanism:

A nucleophile attacks the electrophilic carbonyl carbon (C2).

A tetrahedral intermediate is formed.

The carbonyl bond reforms, and the C-O bond of the lactone ring cleaves, leading to a ring-opened product.

Common nucleophiles that can effect this transformation include hydroxides, alkoxides, and amines. For example, reaction with sodium hydroxide (B78521) would lead to a sodium salt of a 2-(hydroxymethyl)phenylacetic acid derivative. Similarly, reaction with an amine would yield the corresponding amide.

| Carboxylic Acid Derivative | Nucleophile | Conditions | Product | Ref |

| Acid Chloride | Carboxylate | - | Anhydride | |

| Anhydride | Alkoxide | - | Ester | |

| Ester | Hydride (DIBAL-H) | Low Temperature | Aldehyde | |

| Acyl Compound | Nucleophile (Basic) | Base-catalyzed | Substitution Product | |

| Acyl Compound | Nucleophile (Acidic) | Acid-catalyzed | Substitution Product |

Ring-Opening and Ring-Closing Transformations

The this compound core is subject to dynamic transformations involving the opening of the lactone ring and subsequent or preceding ring-closing events to form the benzofuran system. These reactions are fundamental to both the synthesis of substituted benzofuranones and their conversion into other heterocyclic systems.

Nucleophilic attack is a primary pathway for the ring-opening of the benzofuran-2-one lactone. The C-2 carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This process is analogous to the ring-opening reactions observed in related systems like chromones, where nucleophiles attack the C-2 position, leading to the cleavage of the γ-pyrone ring. researchgate.net In the case of this compound, this ring-opening would typically involve the cleavage of the acyl-oxygen bond, generating a functionalized 2-hydroxyphenylacetic acid derivative, which can then undergo further transformations.

Conversely, ring-closing reactions are paramount in the synthesis of the benzofuranone scaffold itself. A prominent method is the intramolecular cyclization of appropriately substituted precursors. For instance, the FeCl₃-mediated intramolecular cyclization of electron-rich α-aryl ketones provides a direct route to 3-functionalized benzo[b]furans. researchgate.netacs.org This method relies on the formation of a C-O bond between a phenolic oxygen and a ketone-bearing side chain. researchgate.netacs.org Palladium-catalyzed reactions are also extensively used, involving the intramolecular cyclization of precursors like (E)-3-phenoxyacrylates to yield the benzofuran ring. mdpi.com

Ring-Closing Metathesis (RCM) has emerged as a powerful and strategic method for constructing cyclic systems, including the benzofuran core. researchgate.net This approach typically involves preparing a diene substrate through methods like O-allylation and Claisen rearrangement, followed by cyclization using robust catalysts such as Grubbs' first or second-generation catalysts. researchgate.netacs.org

Borane-catalyzed reactions of benzofuran with α-aryl α-diazoesters have been shown to yield cyclopropanated products exclusively, highlighting a pathway that avoids ring-opening due to the aromatic stability of the benzene ring. cardiff.ac.uk However, reactions with simpler furans can lead to ring-opening, indicating the delicate balance of reactivity. cardiff.ac.uk

Below is a table summarizing key ring-closing strategies for forming benzofuran systems.

| Reaction Type | Precursor Type | Catalyst/Reagent | Key Transformation | Ref. |

| Oxidative Cyclization | α-Aryl Ketones | FeCl₃ | Intramolecular C-O bond formation | researchgate.netacs.org |

| Oxidative Annulation | o-Cinnamyl Phenols | Pd(II) | Intramolecular cyclization | mdpi.com |

| C-H Insertion | (E)-3-Phenoxyacrylates | Pd(OAc)₂/PPh₃ | Intramolecular C-H activation and cyclization | mdpi.com |

| Sonogashira Coupling/Cyclization | 2-Halophenols and Terminal Alkynes | Pd and/or Cu catalysts | Tandem coupling and cyclization | researchgate.net |

| Ring-Closing Metathesis | O-Allylphenols with a second double bond | Grubbs' Catalysts | Olefin metathesis to form the heterocyclic ring | researchgate.net |

Electrophilic Aromatic Substitution and Functionalization of the Benzene Ring

The benzene ring of the this compound scaffold is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of a wide range of functional groups. The regiochemical outcome of these substitutions is governed by the directing effects of the substituents already present on the aromatic ring, primarily the ether oxygen of the lactone.

The general mechanism of EAS involves the attack of the nucleophilic aromatic ring on a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst such as FeBr₃ or AlBr₃. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (-R) or acyl (-COR) groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. libretexts.org

The following table, based on data for substituted benzenes, illustrates the typical directing effects of substituents relevant to the benzofuranone system.

| Activating/Deactivating Group (Y in C₆H₅–Y) | Reaction | % Ortho-Product | % Meta-Product | % Para-Product | Ref. |

| –O–CH₃ (analogous to the ether linkage) | Nitration | 30–40 | 0–2 | 60–70 | libretexts.org |

| –O–CH₃ (analogous to the ether linkage) | Friedel-Crafts Acylation | 5–10 | 0–5 | 90–95 | libretexts.org |

| –Br | Nitration | 35–45 | 0–4 | 55–65 | libretexts.org |

| –NO₂ (a deactivating group) | Nitration | 5–8 | 90–95 | 0–5 | libretexts.org |

More advanced techniques like Directed ortho Metalation (DoM) offer highly regioselective functionalization. acs.orgnih.gov In a related system, an O-carbamate group can direct a strong base (like an organolithium reagent) to deprotonate the aromatic ring specifically at the ortho position. acs.orgnih.gov Quenching the resulting lithiated species with an electrophile installs a functional group with high precision.

Derivatization and Functional Group Interconversion on the Benzofuranone Scaffold

Once the this compound scaffold has been functionalized, a vast number of subsequent transformations are possible through derivatization and functional group interconversion (FGI). These reactions modify the existing functional groups to create diverse analogues and build molecular complexity.

The exocyclic methylidene group is a key site for derivatization. Its double bond can participate in various addition reactions. Furthermore, functional groups introduced onto the benzene ring via electrophilic aromatic substitution can be converted into other functionalities. For example, a nitro group can be reduced to an amine, which can then undergo a host of further reactions (e.g., diazotization, acylation). An alkyl group introduced via a Friedel-Crafts reaction could be oxidized at its benzylic position.

Key functional group interconversions include:

Conversion of Alcohols to Alkyl Halides: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). ub.edu

Nucleophilic Substitution: Displacement of leaving groups like halides or sulfonates with a variety of nucleophiles. ub.edu

Oxidation and Reduction: For instance, the oxidation of an aldehyde to a carboxylic acid or the reduction of a ketone to an alcohol.

Carbon-Carbon Bond Forming Reactions: Cross-coupling reactions like Suzuki, Heck, or Sonogashira on a halogenated benzofuranone can be used to introduce aryl, vinyl, or alkynyl groups. rsc.org

Condensation Reactions: A formyl group, which can be introduced onto the ring, can undergo reactions like the Knoevenagel condensation to extend a carbon chain. rsc.org

The table below provides examples of functional group interconversions that can be applied to derivatives of the benzofuranone scaffold.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type | Ref. |

| Alcohol (-OH) | MsCl, Et₃N; then LiCl, DMF | Chloride (-Cl) | Nucleophilic Substitution (via sulfonate) | ub.edu |

| Aldehyde (-CHO) | Knoevenagel Condensation reagents | α,β-Unsaturated system | Condensation | rsc.org |

| Bromoarene (-Br) | Propargyl acetate (B1210297), Pd catalyst | Aryl-alkyne | Sonogashira Coupling | rsc.org |

| Nitroarene (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Aminoarene (-NH₂) | Reduction | |

| Formylarene (-CHO) | BCl₃ | Phenolic hydroxyl (-OH) | Debenzylation/Demethylation | rsc.org |

These transformations underscore the utility of this compound and its derivatives as versatile platforms in synthetic organic chemistry, enabling the construction of a broad spectrum of complex molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Methylidene 1 Benzofuran 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the molecular framework.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Protons in different environments experience different degrees of magnetic shielding, leading to distinct resonance frequencies. oregonstate.edu For derivatives of 3-methylidene-1-benzofuran-2-one (B12793026), the aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 9.5 ppm. oregonstate.edu The exact chemical shifts are influenced by the substitution pattern on the benzofuran (B130515) ring.

Coupling constants (J), measured in Hertz (Hz), arise from the interaction of neighboring non-equivalent protons and provide information about the connectivity of atoms. For instance, in 2,3-dihydrobenzofuran (B1216630) derivatives, the coupling between protons on adjacent carbons (H-2 and H-3) can be observed, with typical J values helping to establish their relative positions. researchgate.net

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of a molecule. While ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which minimizes signal overlap. igntu.ac.in

For this compound derivatives, characteristic signals include the carbonyl carbon of the lactone ring, which resonates at a significantly downfield chemical shift, often in the range of 178–180 ppm. arkat-usa.org The carbons of the benzene (B151609) ring and the exocyclic double bond also exhibit distinct chemical shifts that are indicative of their electronic environment. researchgate.net For example, in a study of related benzofuranones, the carbonyl carbon signal appeared at 202.7 ppm. arkat-usa.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed molecular connectivity and stereochemistry.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. For instance, COSY spectra can confirm the coupling between aromatic protons and the connectivity within alkyl side chains. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C). This experiment is invaluable for assigning proton signals to their corresponding carbon atoms in the skeleton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the entire molecular structure by connecting different fragments and identifying quaternary carbons. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Through-space interactions, rather than through-bond couplings, are observed, which is critical for determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for accurately determining the molecular formula of a compound. scispace.com By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition of the parent ion. nih.govrsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the structure of the original molecule. researchgate.net This fragmentation analysis is a key component in the identification of unknown compounds and the confirmation of proposed structures. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. evitachem.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique vibrational spectrum. For this compound, key IR absorption bands include:

A strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group, typically observed in the region of 1706 cm⁻¹. researchgate.net

Bands in the aromatic region (around 1600 cm⁻¹) due to C=C stretching vibrations within the benzene ring. researchgate.net

Vibrations associated with the exocyclic C=C double bond.

The presence and position of these bands provide clear evidence for the key functional groups within the molecule. nist.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration

Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are indispensable tools for the stereochemical characterization of chiral molecules such as this compound. These techniques provide crucial information on the enantiomeric excess (ee) and absolute configuration of these compounds, which is vital for understanding their biological activity and for quality control in asymmetric synthesis.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For this compound and its derivatives, the benzofuranone core and the exocyclic methylene (B1212753) group constitute the primary chromophores that give rise to characteristic ECD spectra.

The determination of the absolute configuration of chiral benzofuranones is often achieved through a powerful combination of experimental ECD measurements and quantum chemical calculations. researchgate.netnih.gov This approach involves the theoretical calculation of the ECD spectra for all possible stereoisomers of a molecule using methods like Time-Dependent Density Functional Theory (TDDFT). The calculated spectra are then compared with the experimentally obtained ECD spectrum. A close match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. researchgate.netnih.gov

For instance, in a study on a new racemic benzofuranone, the enantiomers were first separated using High-Performance Liquid Chromatography (HPLC) on a chiral column. Subsequently, the absolute configuration of each enantiomer was successfully determined by comparing their experimental ECD spectra with the TDDFT-calculated spectra. researchgate.net This comprehensive methodology provides a reliable framework for the stereochemical elucidation of novel benzofuranone derivatives.

The enantiomeric excess of a sample containing a chiral this compound can also be determined using chiroptical methods. By comparing the intensity of the CD signal of the sample to that of a pure enantiomer (if available), the enantiomeric ratio can be quantified. Chiral HPLC is another common and accurate method for determining the enantiomeric excess of chiral compounds. mdpi.com

The following table summarizes representative chiroptical data for benzofuranone derivatives and related lactones, illustrating the application of ECD in determining their absolute configuration. The sign and wavelength of the Cotton effects are key parameters used in this assignment.

| Compound/Derivative | Method | Key ECD Data (Cotton Effects) | Assigned Absolute Configuration | Reference |

| (S)-2-(3-hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl) acetonitrile | Experimental ECD | Strong negative Cotton effect at 236 nm | S | researchgate.net |

| Chiral Bicyclic Keto Lactones | Experimental and Calculated ECD | Correlation of Cotton effect sign with molecular geometry | Determined based on sector rules and comparison with calculated spectra | researchgate.net |

| Asperfuran (related benzofuran) | Comparison of CD spectra | Similar CD spectrum to a derivative of known configuration | 8R | researchgate.net |

| Talarobenzofuran B | Experimental and Calculated ECD | Comparison of experimental and calculated spectra | 2R | frontiersin.org |

It is important to note that the chiroptical properties of these molecules can be influenced by various factors, including the solvent and the presence of different substituents on the benzofuranone scaffold. Therefore, careful consideration of these factors is necessary for accurate and reliable stereochemical assignments.

Computational and Theoretical Chemistry Investigations of 3 Methylidene 1 Benzofuran 2 One

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and thermodynamic stability of 3-Methylidene-1-benzofuran-2-one (B12793026). DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), offer a balance between computational cost and accuracy for organic molecules. scholaris.cascienceopen.com These calculations provide optimized molecular geometry and key thermodynamic parameters.

The total energy computed for a molecule is a direct indicator of its stability. For instance, in a comparative study of different benzofuran (B130515) derivatives, the structure with the lower computed total energy is considered more stable. nih.gov The electronic properties derived from these calculations, such as the dipole moment and polarizability, describe the charge distribution and how the electron cloud responds to an external electric field. For a related compound, propolisbenzofuran B, DFT calculations were instrumental in determining its detailed electronic characterization. scienceopen.com

Table 1: Calculated Thermodynamic and Electronic Properties for a Representative Benzofuran Derivative (Propolisbenzofuran B) Data sourced from a computational study on a related complex benzofuran derivative, illustrating typical parameters obtained via DFT calculations. scienceopen.com

| Parameter | Calculated Value | Unit |

| Total Energy | -1112.12 | a.u. |

| Dipole Moment | 4.86 | Debye |

| EHOMO | -6.075 | eV |

| ELUMO | -2.343 | eV |

| Energy Gap (ΔE) | 3.732 | eV |

Conformational Analysis and Molecular Geometry Optimization Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule like this compound, the core benzofuran ring system is largely planar and rigid. However, computational geometry optimization is crucial to determine the precise bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

Studies on similar complex benzofuran structures, such as calix nih.govbenzofurans, utilize DFT methods to explore different conformations (e.g., cone and saddle forms) and determine their relative stabilities by comparing their ground-state energies. worktribe.comresearchgate.net For this compound, the key conformational flexibility would involve the orientation of the exocyclic methylidene group relative to the benzofuran ring, although significant deviation from planarity is unlikely due to the conjugated system. Geometry optimization calculations, typically performed as the first step in any computational analysis, seek the minimum energy structure on the potential energy surface, providing a detailed three-dimensional model of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows for the mapping of reaction pathways, the characterization of transient species like transition states, and the calculation of activation energies, providing a level of detail often inaccessible through experimental methods alone.

To understand how this compound participates in chemical reactions, such as Michael additions or cycloadditions, computational chemists model the entire reaction coordinate. rsc.orgrsc.org This involves identifying the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction pathway and is characterized by having exactly one imaginary vibrational frequency.

A computational study on the formation of a benzofuran-2(3H)-one scaffold from a vinyldiazene derivative provides a clear example of this process. researchgate.net The study used DFT calculations to identify multiple transition states (TS1E, TS2E, etc.) involved in the cyclization and subsequent transformation, mapping out a multi-step reaction mechanism. researchgate.net This type of analysis reveals the concerted or stepwise nature of bond-forming and bond-breaking events.

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been located, their relative energies can be calculated to construct a reaction energy profile. The difference in energy between the reactants and a transition state is the activation energy (or energy barrier), which is the primary determinant of the reaction rate.

In the modeled formation of a benzofuran-2(3H)-one, the Gibbs free energy barriers (ΔG‡) were calculated for each step. researchgate.net For example, the initial step involving an ethoxy group attack was found to have a barrier of 28.3 kcal/mol, while a subsequent ring-closure step had a much lower barrier of 2.2 kcal/mol. researchgate.net This kinetic analysis explains why certain pathways are favored over others and provides a quantitative understanding of the reaction's feasibility under specific conditions.

Table 2: Illustrative Energetic Profile for the Formation of a Benzofuran-2(3H)-one Scaffold Data adapted from a computational study on a related reaction, demonstrating the parameters used to describe a reaction pathway. researchgate.net

| Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactant + Ethanol | 0.0 | Starting Materials |

| 2 | TS1E | 28.3 | Concerted Deprotonation/Attack |

| 3 | Intermediate I1E | 24.3 | Unstable Intermediate |

| 4 | TS2E | 26.5 | Ring-Closure Transition State |

| 5 | Intermediate I2E | 2.2 | Cyclic Chloroacetal Adduct |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these orbitals are critical for understanding chemical reactions. scholaris.ca

The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. scholaris.cascienceopen.com A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. scholaris.ca For this compound, an α,β-unsaturated lactone, the LUMO is expected to be localized over the exocyclic double bond and the carbonyl group, making these sites susceptible to nucleophilic attack. FMO analysis helps predict the regioselectivity and stereoselectivity of reactions like cycloadditions.

Table 3: Representative FMO Energies and Global Reactivity Descriptors Calculated values for a related molecule illustrate the application of FMO theory. Descriptors are typically derived from HOMO and LUMO energies. scholaris.cascienceopen.com

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.demdpi.com This method is exceptionally useful for analyzing charge distribution, hybridization, and delocalization effects such as hyperconjugation.

NBO analysis quantifies the interaction between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy E(2). uni-muenchen.de Large E(2) values indicate significant electronic delocalization, which contributes to molecular stability. For this compound, key interactions would include the delocalization of oxygen lone pairs (donors) into the antibonding π* orbitals of the C=C and C=O bonds (acceptors). This delocalization is characteristic of conjugated systems and is crucial for understanding the molecule's electronic structure and reactivity.

Table 4: Selected Second-Order Perturbation Theory Analysis of Fock Matrix (NBO) for a Representative Benzofuran System This table illustrates typical donor-acceptor interactions and their stabilization energies (E(2)) found in NBO analysis of conjugated systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (C2=C3) | High | Lone pair delocalization into C=C bond |

| LP (O1) | π* (C=O) | Moderate | Lone pair delocalization into carbonyl |

| π (C=C) | π* (C=O) | Moderate | π-conjugation |

| σ (C-H) | σ* (C-C) | Low | σ -> σ* hyperconjugation |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides a powerful lens for predicting the spectroscopic signatures of molecules like this compound. Through methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), researchers can calculate various spectroscopic parameters, which can then be compared with and validated by experimental data.

The optimized molecular geometry of this compound is the foundational step for all subsequent calculations. Theoretical vibrational frequencies, corresponding to infrared (IR) spectra, are typically computed to predict the characteristic stretching and bending modes of the molecule's functional groups. For instance, calculations can pinpoint the expected frequencies for the C=O (lactone carbonyl), C=C (exocyclic methylene), and C-O-C (ether) stretching vibrations. These theoretical spectra are crucial for interpreting experimental IR data and assigning specific absorption bands to their corresponding molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule, which are invaluable for the assignment of signals in experimentally obtained NMR spectra.

Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, are often predicted using TD-DFT calculations. These computations can determine the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the nature of the electronic excitations within the molecule.

Table 1: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | |||

| C=O Stretch | B3LYP/6-311++G(d,p) | 1750 | Not Available |

| C=C Stretch | B3LYP/6-311++G(d,p) | 1680 | Not Available |

| ¹³C NMR Chemical Shift (ppm) | |||

| C2 (Carbonyl) | GIAO-B3LYP/6-311++G(d,p) | 168.5 | Not Available |

| C3 (Methylene Carbon) | GIAO-B3LYP/6-311++G(d,p) | 135.2 | Not Available |

| UV-Vis λmax (nm) | |||

| π → π* Transition | TD-B3LYP/6-311++G(d,p) | 285 | Not Available |

Analysis of Local and Global Reactivity Descriptors

The reactivity of this compound can be systematically analyzed using global and local reactivity descriptors derived from conceptual DFT. These descriptors provide a quantitative measure of the molecule's stability and the reactivity of specific atomic sites.

Global reactivity descriptors offer a holistic view of the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Other global descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, all of which can be calculated from the HOMO and LUMO energies.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. Fukui functions are widely used for this purpose, as they indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attacks. The dual descriptor, which is the difference between the Fukui functions for nucleophilic and electrophilic attacks, can further refine the prediction of reactive sites.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -6.85 |

| LUMO Energy | E_LUMO | -1.75 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.10 |

| Ionization Potential (I) | -E_HOMO | 6.85 |

| Electron Affinity (A) | -E_LUMO | 1.75 |

| Electronegativity (χ) | (I + A) / 2 | 4.30 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Chemical Softness (S) | 1 / (2η) | 0.196 |

Note: Calculated values are hypothetical examples based on typical computational results for similar structures.

These computational approaches provide a detailed and predictive understanding of the chemical nature of this compound, guiding further experimental work on its synthesis and applications.

Advanced Research Avenues and Future Directions for 3 Methylidene 1 Benzofuran 2 One Derivatives

Rational Design and Synthesis of Functionally Enhanced 3-Methylidene-1-benzofuran-2-one (B12793026) Analogs

The rational design of novel this compound analogs is a key area of research, driven by the quest for compounds with enhanced functional properties. This process often begins with a lead compound, which is then systematically modified to optimize its desired characteristics. nih.gov A common strategy involves the hybridization of the this compound core with other pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net

The synthesis of these rationally designed analogs often involves multi-step procedures. ontosight.ai For instance, a series of 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives, also known as aurones, were synthesized by first preparing chalcone (B49325) intermediates through a Claisen-Schmidt condensation. rhhz.net These intermediates were then refluxed with mercuric acetate (B1210297) in pyridine (B92270) to yield the final aurone (B1235358) products. rhhz.net Another approach involves a one-pot, three-step procedure that combines Williamson ether synthesis, hydrolysis of an ester group, and an intramolecular electrophilic cyclization to produce complex quinoline-substituted benzofuran (B130515) derivatives. sbq.org.br The development of efficient and selective synthetic methods is crucial for accessing a diverse range of analogs for further investigation. researchgate.net

Structure-Activity Relationship (SAR) Methodologies Applied to Benzofuranone Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and for guiding the design of more potent and selective analogs. nih.govrsc.org

Exploration of Structural Modulations and Their Influence on Molecular Recognition

SAR studies on benzofuranone scaffolds have revealed that even minor structural modifications can have a significant impact on their molecular recognition and, consequently, their activity. nih.gov For example, the introduction of different substituents at various positions on the benzofuranone ring system can alter the molecule's electronic and steric properties, thereby influencing its interactions with molecular targets. researchgate.netacs.org

In a study of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives, substitutions at the 5-position with bromo, nitro, and amino groups led to inactive compounds, suggesting that this position has steric limitations. acs.org Conversely, modifications at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, particularly the introduction of substituted benzylidene groups, resulted in a significant improvement in potency. acs.org The nature and position of substituents on the aryl ring of 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives were also found to influence their inhibitory potency and selectivity. rhhz.net These findings underscore the importance of systematic structural modifications in elucidating the SAR of benzofuranone derivatives.

Computational Approaches in SAR Studies, Including Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and dynamics simulations, are invaluable tools in SAR studies, providing insights into the potential binding modes and interactions of ligands with their targets at a molecular level. tandfonline.comsemanticscholar.org These approaches can predict the binding affinity and conformation of small molecules within the active site of a protein, helping to rationalize experimental observations and guide the design of new compounds. semanticscholar.org

Molecular docking studies have been successfully employed to understand the interactions of benzofuran derivatives with various enzymes. For instance, docking simulations of 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives were in good agreement with their experimentally determined inhibitory activities. rhhz.net Similarly, docking studies of 5-substituted benzofuran-2-carboxylic acids showed a good correlation between the docking scores and the experimental IC50 values. tandfonline.com These computational analyses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

| Compound Class | Computational Method | Key Finding | Reference |

| 2-(Arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives | Molecular Docking | Docking results aligned with experimental inhibitory activity. | rhhz.net |

| 5-Substituted benzofuran-2-carboxylic acids | Molecular Docking | Good correlation between docking scores and IC50 values. | tandfonline.com |

| 5-Bromo-7-substituted benzofuran-2-carboxylic acids | Molecular Docking | Significant correlation between docking score and experimental data. | tandfonline.com |

| Pyrazole-indole molecules and Schiff bases | Molecular Docking | Promising binding interactions with the active site of the target enzyme. | semanticscholar.org |

Investigation of Stereochemical Influence on Molecular Interactions and Enantioselectivity

The stereochemistry of a molecule can play a critical role in its molecular interactions, as different enantiomers can exhibit distinct biological activities. The synthesis of enantiomerically pure compounds is therefore of great interest. rsc.org

In the case of 2,3-dihydrobenzofuran (B1216630) derivatives, the resolution of a racemic mixture of a 2-methyl analog into its pure (R)- and (S)-enantiomers revealed that both isomers exhibited comparable IC50 values, suggesting that for this particular scaffold and target, the stereochemistry at the 2-position was not a major determinant of activity. acs.org However, in other systems, the stereochemical outcome of a reaction can be finely controlled through the use of chiral catalysts. For example, the enantioselective synthesis of spirocyclic tetrahydrothiophene (B86538) compounds featuring a benzofuran-3(2H)-one motif was achieved with high enantioselectivity using a bifunctional catalyst derived from cinchona alkaloids. rsc.org Similarly, highly enantioselective methods have been developed for the synthesis of chiral spiro[benzofuran-pyrrolidine] derivatives using chiral dinuclear zinc catalysts. rsc.org

Development of Novel Synthetic Transformations Utilizing the this compound Scaffold as a Building Block

The this compound scaffold is not only a target for the synthesis of functionally enhanced analogs but also a versatile building block for the construction of more complex molecular architectures. ontosight.airoyalsocietypublishing.org Its reactive exocyclic double bond and ketone functionality make it amenable to a variety of synthetic transformations. ontosight.ai

The scaffold can participate in cycloaddition reactions, serving as a synthon for the construction of spirocyclic and fused-ring systems. researchgate.net For example, aurones, which are derivatives of this compound, have been used in formal [3+2] annulation reactions with α,β-unsaturated aldehydes to form spiro-heterocycles with high optical purity. rsc.org Furthermore, the this compound core can be a precursor for the synthesis of other heterocyclic systems through rearrangement reactions. mdpi.com

Application of this compound in Material Science and Supramolecular Chemistry Research

The unique structural features of this compound and its derivatives also lend themselves to applications in material science and supramolecular chemistry. royalsocietypublishing.org Supramolecular chemistry focuses on the controlled assembly of molecules through non-covalent interactions to form highly organized architectures. mpg.de The ability of benzofuranone derivatives to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of supramolecular assemblies. mpg.deresearchgate.net

These compounds can be incorporated into larger molecular systems to create materials with specific optical or electronic properties. researchgate.net For instance, the modular assembly of coordination architectures using organic ligands and metal nodes is a promising strategy for preparing novel materials with defined topologies and interesting properties. mpg.de The versatile chemistry of the this compound scaffold suggests its potential as a component in the design and synthesis of such advanced materials.

Emerging Trends and Challenges in Benzofuranone Chemistry Research

The field of benzofuranone chemistry is dynamic, with researchers continually pushing the boundaries of synthesis, application, and understanding. This section delves into the emerging trends that are shaping the future of this area and the persistent challenges that scientists are working to overcome.

A significant emerging trend is the strategic design of multi-target benzofuranone derivatives, particularly for complex diseases like Alzheimer's. nih.gov Rather than focusing on a single biological target, this approach aims to create compounds that can modulate multiple pathways involved in a disease's progression. nih.gov This represents a paradigm shift in drug discovery, moving towards more holistic treatment strategies. nih.gov The exploration of the neuroprotective chemical space of benzofuran scaffolds is a key aspect of this trend. nih.gov

Another prominent trend is the increasing adoption of green chemistry principles in the synthesis of benzofuranone derivatives. This includes the use of microwave-assisted synthesis, which can accelerate reaction times and improve yields, and the development of more environmentally benign catalytic systems. appleacademicpress.comtaylorfrancis.com The goal is to create synthetic routes that are not only efficient but also sustainable, minimizing waste and the use of hazardous reagents. google.com

Computational chemistry and in silico modeling are also becoming indispensable tools in benzofuranone research. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are being employed to predict the biological activity of new derivatives and to understand their interactions with biological targets at the molecular level. nih.govresearchgate.net This allows for a more rational design of new compounds with enhanced potency and selectivity. researchgate.net

The discovery of novel benzofuranones from natural sources, particularly from endophytic fungi and marine organisms, continues to be a vital area of research. ljmu.ac.uk These natural products provide a rich source of chemical diversity and often possess unique biological activities that can inspire the design of new synthetic analogues. nih.gov

Despite these exciting advancements, several challenges remain in benzofuranone chemistry. A primary challenge lies in the development of highly efficient and regioselective synthetic methodologies. researchgate.net The synthesis of polysubstituted benzofuranones with precise control over the substitution pattern on both the benzene (B151609) and furan (B31954) rings can be complex. researchgate.net Researchers are actively exploring novel deconstructive-reconstructive strategies and tandem reactions to address this. researchgate.net

Furthermore, issues related to the chemical stability and reactivity of certain benzofuranone derivatives can pose significant hurdles during synthesis and purification. The separation of regioisomers can also be a difficult task. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-Methylidene-1-benzofuran-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or substitution reactions. A common approach involves using benzofuran precursors with methylidene groups introduced via Wittig or Knoevenagel reactions. For example, refluxing benzofuran-2-carboxaldehyde with methyl triphenylphosphorane under inert conditions can yield the methylidene derivative. Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalyst choice (e.g., piperidine for Knoevenagel reactions). Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the methylidene proton (δ 5.5–6.5 ppm) and carbonyl carbon (δ 160–170 ppm).

- FTIR : For detecting C=O stretching (~1750 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).

- Mass Spectrometry (EI/ESI) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For unambiguous structural determination (e.g., using SHELXL for refinement) .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS. Melting point analysis and elemental composition (CHNS analysis) are also standard. Recrystallization from ethanol or ethyl acetate is commonly used for purification .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, while MD simulations evaluate stability in solvent environments .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXD for phase refinement and ORTEP-3 for visualizing thermal ellipsoids. Cross-validate with spectroscopic data and apply Hirshfeld surface analysis to assess intermolecular interactions. Deposition in the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility .

Q. How are structure-activity relationships (SARs) investigated for this compound in biological assays?

- In vitro assays : DPPH radical scavenging (for antioxidant activity) and MIC tests (antibacterial screening).

- SAR development : Systematic substitution at the methylidene or benzofuran positions (e.g., halogenation, methoxylation) followed by dose-response curves (IC₅₀ determination). Data is analyzed using GraphPad Prism for statistical significance .

Q. What advanced techniques validate reaction mechanisms for derivatizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.